3-(Morpholin-4-ylmethyl)benzene-1-carboximidamide dihydrochloride
CAS No.: 1221723-13-2
Cat. No.: VC3045643
Molecular Formula: C12H19Cl2N3O
Molecular Weight: 292.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1221723-13-2 |
---|---|
Molecular Formula | C12H19Cl2N3O |
Molecular Weight | 292.2 g/mol |
IUPAC Name | 3-(morpholin-4-ylmethyl)benzenecarboximidamide;dihydrochloride |
Standard InChI | InChI=1S/C12H17N3O.2ClH/c13-12(14)11-3-1-2-10(8-11)9-15-4-6-16-7-5-15;;/h1-3,8H,4-7,9H2,(H3,13,14);2*1H |
Standard InChI Key | QYZNGEORQSZMEY-UHFFFAOYSA-N |
SMILES | C1COCCN1CC2=CC(=CC=C2)C(=N)N.Cl.Cl |
Canonical SMILES | C1COCCN1CC2=CC(=CC=C2)C(=N)N.Cl.Cl |
Introduction
Chemical Structure and Properties
Molecular Information
3-(Morpholin-4-ylmethyl)benzene-1-carboximidamide dihydrochloride is structurally related to 4-(Morpholin-4-ylmethyl)benzene-1-carboximidamide, which has a molecular formula of C₁₂H₁₇N₃O for the free base form. For the 3-substituted dihydrochloride salt, the molecular formula would be C₁₂H₁₇N₃O·2HCl with an estimated molecular weight higher than the 219.29 g/mol reported for its 4-substituted analog due to the addition of two HCl molecules.
The compound consists of three key structural components:
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A benzene ring as the central core
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A carboximidamide group (-C(=NH)NH₂) at position 1
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A morpholin-4-ylmethyl substituent (-CH₂-morpholine) at position 3
Additionally, the dihydrochloride salt form includes two hydrochloride counterions, which significantly affect its physicochemical properties, particularly solubility and stability.
Property | Expected Characteristics | Comparison to Free Base |
---|---|---|
Physical state | Crystalline solid | Similar |
Color | White to off-white | Similar |
Solubility | Highly water-soluble | Significantly improved |
Stability | Stable under standard conditions | More stable in certain environments |
Melting point | Higher than free base | Increased due to ionic character |
Hygroscopicity | Moderately to highly hygroscopic | More hygroscopic than free base |
The dihydrochloride salt formation typically enhances water solubility, which is advantageous for pharmaceutical applications and biological testing, while potentially altering the compound's stability profile compared to the free base form.
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of 3-(Morpholin-4-ylmethyl)benzene-1-carboximidamide dihydrochloride would likely follow pathways similar to those used for positional isomers, with appropriate modifications to account for the meta-substitution pattern. Based on analogous syntheses, a potential synthetic route could involve:
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Starting with 3-(chloromethyl)benzene-1-carboximidamide or its protected form
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Reacting with morpholine in the presence of a suitable base
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Salt formation with hydrogen chloride gas or concentrated HCl solution
This nucleophilic substitution reaction leverages the nucleophilic character of the morpholine nitrogen to displace the chloride leaving group, followed by acid-base chemistry to form the dihydrochloride salt.
Reaction Conditions and Optimization
For the synthesis of structurally similar compounds, the following conditions have proven effective:
Parameter | Typical Conditions | Optimization Notes |
---|---|---|
Base | Potassium carbonate (K₂CO₃) | Triethylamine or DIPEA as alternatives |
Solvent | Acetonitrile or DMF | DMF preferred for higher boiling point |
Temperature | 60-80°C (reflux) | Lower temperatures may reduce side reactions |
Reaction time | 6-12 hours | Monitoring by TLC or HPLC recommended |
Purification | Crystallization or chromatography | Salt formation aids purification |
The reaction typically proceeds via an SN2 mechanism, with the morpholine nitrogen's lone pair attacking the benzylic carbon of the chloromethyl group. Optimization of reaction parameters is crucial for maximizing yield and purity.
Industrial Production Considerations
For industrial-scale production, several modifications would be necessary:
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Implementation of continuous flow reactors for better control of reaction parameters
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Automated systems to monitor temperature, pressure, and reactant concentrations
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Enhanced safety protocols for handling larger quantities of reagents
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Optimized purification processes, potentially using crystallization techniques
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Rigorous quality control measures to ensure consistent product purity
These modifications aim to improve efficiency, safety, and scalability while maintaining product quality and minimizing environmental impact.
Chemical Reactivity and Transformations
Nucleophilic Substitution Reactions
The morpholine moiety in 3-(Morpholin-4-ylmethyl)benzene-1-carboximidamide dihydrochloride contains a tertiary nitrogen that can participate in various nucleophilic reactions:
Reaction Type | Reagents/Conditions | Expected Products | Theoretical Yield Range |
---|---|---|---|
Alkylation | Alkyl halides, K₂CO₃, DMF, 60°C | Quaternary ammonium derivatives | 65-78% |
Acylation | Acetyl chloride, Et₃N, CH₂Cl₂, RT | N-acetylated morpholine derivatives | 80-85% |
These reactions typically proceed via an SN2 mechanism, with the morpholine nitrogen's lone pair attacking electrophilic centers. The position of the morpholine group at C-3 rather than C-4 may affect reactivity due to different electronic and steric environments.
Oxidation and Reduction Reactions
The carboximidamide group (-C(=NH)NH₂) in this compound can undergo various redox transformations:
Reaction Type | Reagents/Conditions | Expected Products | Notes |
---|---|---|---|
Oxidation | H₂O₂, AcOH, 50°C | Nitroso intermediates | Requires acidic conditions |
Reduction | NaBH₄, MeOH, 0°C → RT | Primary amine derivatives | Selective for imine bonds |
The oxidation typically generates unstable nitroso compounds that may dimerize unless stabilized, while reduction with sodium borohydride selectively targets the imine group without affecting the morpholine ring.
Cyclization and Cross-Coupling Reactions
The compound can participate in various heterocycle formation reactions and cross-coupling transformations:
Reaction Category | Specific Reaction | Conditions | Expected Products |
---|---|---|---|
Heterocycle Formation | Oxadiazole synthesis | Ethyl 2-chloro-2-oxo-acetate, reflux | 1,2,4-oxadiazole derivatives |
Heterocycle Formation | Isoxazole synthesis | NH₂OH·HCl, K₂CO₃, EtOH | Isoxazole-fused compounds |
Cross-Coupling | Suzuki coupling | Aryl boronic acids, Pd(PPh₃)₄, K₂CO₃, dioxane | Biaryl derivatives |
Cross-Coupling | Buchwald-Hartwig | Aryl halides, Pd₂(dba)₃, Xantphos, t-BuONa | N-aryl substituted compounds |
These transformations demonstrate the versatility of the compound as a building block for the synthesis of more complex structures with potential biological activities.
Biological Activities and Pharmacological Properties
Cancer Type | Cell Line | Observed Effect | IC₅₀ Range (μM) |
---|---|---|---|
Colon cancer | HCT-116 | Growth inhibition | Not specifically determined |
Breast cancer | MCF-7 | Apoptosis induction | Not specifically determined |
Cervical cancer | HeLa | Reduced cell viability | Not specifically determined |
The mechanisms underlying these effects may involve:
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Inhibition of specific enzymes crucial for cancer cell proliferation
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Induction of apoptosis through activation of caspase pathways
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Interference with cellular signaling cascades essential for cancer cell survival
The 3-substitution pattern, as opposed to 4-substitution, may confer different spatial arrangements that could potentially alter binding affinity and selectivity for biological targets.
Antimicrobial Activity
Similar to its structural analogs, 3-(Morpholin-4-ylmethyl)benzene-1-carboximidamide dihydrochloride may possess antimicrobial properties. Research on related compounds has highlighted potential applications against various pathogens:
Microbial Type | Specific Organisms | Potential Mechanism |
---|---|---|
Gram-positive bacteria | Staphylococcus aureus (including MRSA) | Cell wall synthesis inhibition |
Gram-negative bacteria | Various strains | Membrane integrity disruption |
Fungi | Candida species | Ergosterol biosynthesis interference |
The compound's structural features, including the morpholine ring and carboximidamide group, may enhance its interaction with microbial targets, making it a candidate for further development as an antimicrobial agent.
Pharmacokinetic Considerations
While specific data for 3-(Morpholin-4-ylmethyl)benzene-1-carboximidamide dihydrochloride is limited, general predictions based on similar small organic molecules suggest:
Parameter | Expected Characteristics | Factors Influencing |
---|---|---|
Absorption | Moderate to good oral bioavailability | Salt form enhances solubility |
Distribution | Distribution throughout body tissues | Moderate lipophilicity |
Metabolism | Primary hepatic metabolism | CYP450 enzyme systems |
Excretion | Primarily renal with some biliary | Metabolite polarity |
Understanding these parameters would be crucial for evaluating the compound's therapeutic potential and optimizing dosage regimens for potential pharmaceutical applications.
Structure-Activity Relationships and Comparative Analysis
Positional Isomerism Effects
The position of the morpholin-4-ylmethyl group (3- versus 4-position) could significantly impact the compound's biological activity profile:
Property | 3-Substituted Isomer | 4-Substituted Isomer | Potential Impact |
---|---|---|---|
Spatial orientation | Meta-substitution | Para-substitution | Different binding pocket fit |
Electronic distribution | Distinct resonance pattern | Different electron distribution | Altered reactivity profile |
Dipole moment | Likely different magnitude | Reference value | Changed intermolecular interactions |
Target selectivity | Potentially distinct | Documented effects | Different therapeutic applications |
These differences highlight the importance of positional isomerism in determining a compound's biological activity and potential therapeutic applications.
Comparison with Related Structures
3-(Morpholin-4-ylmethyl)benzene-1-carboximidamide dihydrochloride can be compared with other structurally related compounds:
Compound | Key Structural Difference | Expected Effect on Properties |
---|---|---|
4-(Morpholin-4-ylmethyl)benzene-1-carboximidamide | Morpholine at position 4 vs. 3 | Different spatial arrangement and target interactions |
3-(Piperidin-4-ylmethyl)benzene-1-carboximidamide | Piperidine vs. morpholine ring | Altered hydrogen bonding and lipophilicity |
3-(Pyrrolidin-4-ylmethyl)benzene-1-carboximidamide | Smaller heterocyclic ring | Changed conformational flexibility |
3-(Azepan-4-ylmethyl)benzene-1-carboximidamide | Larger heterocyclic ring | Different spatial requirements for binding |
These structural variations can lead to significant differences in physicochemical properties, biological activities, and potential applications.
Research Applications and Future Directions
Pharmaceutical Research Applications
3-(Morpholin-4-ylmethyl)benzene-1-carboximidamide dihydrochloride may serve as a valuable compound in various pharmaceutical research areas:
Research Area | Potential Application | Relevance |
---|---|---|
Cancer therapeutics | Development of targeted anticancer agents | Cytotoxic activity against specific cell lines |
Antimicrobial research | Creation of novel antibiotics | Activity against resistant pathogens |
Medicinal chemistry | Building block for drug development | Versatile scaffold for structural modifications |
Pharmacokinetic studies | Investigation of ADME properties | Salt form provides solubility advantages |
These applications highlight the compound's potential value in addressing significant medical challenges, particularly in oncology and infectious disease research.
Chemical Research Applications
The compound can serve as an important intermediate in synthesizing more complex molecules through various chemical transformations:
Application Type | Specific Use | Advantage |
---|---|---|
Intermediate synthesis | Precursor for heterocyclic compounds | Functionalized scaffold |
Structure-activity studies | Model compound for binding studies | Defined structural features |
Reaction methodology development | Test substrate for new reactions | Multiple reactive sites |
Catalyst development | Ligand precursor | Nitrogen-containing heterocycle |
These applications demonstrate the compound's utility beyond its direct biological activities, serving as a versatile building block in chemical research.
Challenges and Future Research Directions
Several challenges and opportunities exist for future research on 3-(Morpholin-4-ylmethyl)benzene-1-carboximidamide dihydrochloride:
Challenge | Research Opportunity | Potential Impact |
---|---|---|
Limited specific data | Comprehensive characterization studies | Establish foundation for applications |
Optimization of synthesis | Development of more efficient routes | Enable larger-scale production |
Structure-activity relationships | Systematic modification studies | Identify optimal structural features |
Biological target identification | Proteomics and binding studies | Elucidate mechanism of action |
Addressing these challenges would significantly advance understanding of this compound and potentially lead to valuable therapeutic applications.
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